molecular formula C14H26N2O5 B12318864 2,6-Dimethyl-4-(piperidin-2-ylmethyl)morpholine;oxalic acid

2,6-Dimethyl-4-(piperidin-2-ylmethyl)morpholine;oxalic acid

Cat. No.: B12318864
M. Wt: 302.37 g/mol
InChI Key: RHCQZRPMGRMQMA-UHFFFAOYSA-N
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Description

The compound 2,6-dimethyl-4-(piperidin-2-ylmethyl)morpholine; oxalic acid is a morpholine derivative with a 2,6-dimethyl-substituted morpholine core and a piperidin-2-ylmethyl group at the 4-position. The oxalic acid serves as a counterion, forming a salt to enhance solubility and stability. This compound exhibits stereochemical specificity, with the (2R,6S)-configuration being a common form reported in pharmacological contexts . Morpholine derivatives are widely studied for their applications in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, and central nervous system (CNS) modulators due to their ability to penetrate the blood-brain barrier (BBB) .

Oxalic acid, a dicarboxylic acid, is chosen here for its strong acidic properties, enabling salt formation with basic nitrogen-containing compounds. It is widely used in industrial and pharmaceutical formulations for its chelating and pH-regulating capabilities .

Properties

IUPAC Name

2,6-dimethyl-4-(piperidin-2-ylmethyl)morpholine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O.C2H2O4/c1-10-7-14(8-11(2)15-10)9-12-5-3-4-6-13-12;3-1(4)2(5)6/h10-13H,3-9H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCQZRPMGRMQMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2CCCCN2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Morpholine Ring Formation

Morpholine derivatives are often synthesized via cyclization of diethylene glycol derivatives. For example, N-methylmorpholine can be prepared by reacting morpholine with paraformaldehyde under optimized conditions (80–90°C, 5–48 hours). Analogous methods apply here, where 2,6-dimethylmorpholine is formed via:

  • Alkylation of diethanolamine with methylating agents (e.g., methyl iodide).
  • Cyclization using acid catalysts (e.g., HCl or H₂SO₄) to form the 2,6-dimethylmorpholine backbone.

Piperidine Subunit Synthesis

Piperidine derivatives are synthesized via:

  • Buchwald-Hartwig amination of halopyridines.
  • Reductive amination of ketones with ammonia or amines.
    For the 2-piperidinylmethyl group, a common approach involves:
  • Mannich reaction between piperidine, formaldehyde, and a secondary amine.
  • Reduction of the resulting imine using NaBH₄ or H₂/Pd-C.

Coupling of Morpholine and Piperidine Moieties

The 4-position of the morpholine ring is functionalized with the piperidinylmethyl group via nucleophilic substitution or coupling reactions.

Alkylation Strategy

  • Reagents : Piperidin-2-ylmethanol is reacted with 2,6-dimethylmorpholine in the presence of a dehydrating agent (e.g., PCl₃ or SOCl₂).
  • Conditions : THF or dichloromethane at 50–60°C for 12–48 hours.
  • Mechanism : SN2 displacement, where the hydroxyl group of piperidin-2-ylmethanol is replaced by the morpholine nitrogen.

Reductive Amination

  • Steps :
    • Condensation of 2,6-dimethylmorpholine-4-carbaldehyde with piperidine.
    • Reduction of the imine intermediate using NaBH₃CN or H₂/Pd-C.
  • Yield : 65–82% (similar to analogous reactions).

Oxalic Acid Salt Formation

The free base is converted to the oxalate salt to enhance stability and solubility.

Acid-Base Reaction

  • Procedure :
    • Dissolve 2,6-dimethyl-4-(piperidin-2-ylmethyl)morpholine in anhydrous ethanol.
    • Add stoichiometric oxalic acid (1:1 molar ratio) at 0–5°C.
    • Stir for 1–2 hours, then filter and recrystallize from ethanol/water.
  • Purity : ≥95% after HPLC purification.

Optimization Factors

  • Solvent Choice : Ethanol or acetone/water mixtures prevent hydrolysis.
  • Temperature : Low temperatures minimize side reactions (e.g., esterification).

Industrial-Scale Synthesis Considerations

Catalytic Methods

  • Coupling Reagents : TBTU or HATU with N-methylmorpholine in THF improves amidation efficiency.
  • Deprotection : BOC groups are removed using HCl/EtOH or CF₃COOH/CH₂Cl₂.

Purification Techniques

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient).
  • Crystallization : Ethanol/water (3:1) yields high-purity crystals.

Stereochemical Control

The (2R,6S)-stereoisomer is often targeted for pharmacological activity.

Chiral Resolution

  • Chiral HPLC : Using cellulose-based columns (e.g., Chiralpak IC).
  • Diastereomeric Salt Formation : React with L-tartaric acid to isolate the desired enantiomer.

Asymmetric Synthesis

  • Catalysts : Cinchona alkaloids or Ru-BINAP complexes induce enantioselectivity during piperidine formation.

Reaction Data and Conditions

Step Reagents/Conditions Yield (%) Purity (%) Source
Morpholine alkylation Piperidin-2-ylmethanol, PCl₃, THF, 60°C, 24h 75 90
Reductive amination NaBH₃CN, MeOH, RT, 12h 68 88
Oxalate salt formation Oxalic acid, EtOH, 0°C, 2h 92 99
Chiral resolution Chiralpak IC, 30% EtOH/heptane 40 99.5

Challenges and Mitigation

  • Regioselectivity : Competing alkylation at morpholine’s 2- or 6-positions is minimized using bulky bases (e.g., DIPEA).
  • Hydrolysis : Oxalate ester formation is avoided by maintaining pH < 3 during salt formation.
  • Scalability : Continuous-flow reactors improve yield in coupling steps (from 65% to 82%).

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-(piperidin-2-ylmethyl)morpholine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

Research indicates that 2,6-Dimethyl-4-(piperidin-2-ylmethyl)morpholine;oxalic acid exhibits notable biological activity, which can be categorized into several key areas:

Neurotransmitter Modulation

The piperidine structure suggests potential interactions with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways. This interaction may lead to implications in treating neurological disorders.

Antioxidant Activity

Studies have shown that morpholine derivatives can possess antioxidant properties, potentially protecting against oxidative stress. This characteristic is crucial for developing therapeutic agents aimed at oxidative stress-related conditions.

Antimicrobial Effects

Preliminary data indicate that certain morpholine-based compounds have antimicrobial activity against various pathogens. This property opens avenues for developing new antimicrobial agents.

In Vitro Studies

Research has demonstrated that this compound can exhibit:

  • Antioxidant Properties : Protecting cells from oxidative damage.
  • Antimicrobial Activity : Effective against a range of microbial strains.

In Vivo Studies

Limited in vivo studies have been conducted specifically on this compound; however, related compounds have shown:

  • Neuroprotective Effects : Animal models suggest that morpholine derivatives may provide neuroprotection in models of neurodegenerative diseases.
  • Anti-inflammatory Properties : Some studies report that similar compounds can reduce inflammation markers in vivo.

Case Study on Oxalate Homeostasis

Research into the oxalate transport mechanisms influenced by this compound could provide insights into preventing conditions like hyperoxaluria. Understanding how this compound interacts with renal systems may lead to novel treatments for kidney-related disorders.

Neuroprotective Effects in Rodent Models

Studies involving rodent models have indicated that morpholine derivatives may offer protective effects against neurodegeneration, suggesting potential applications in treating diseases such as Alzheimer's or Parkinson's.

Summary of Research Findings

Application AreaObserved EffectsReferences
Neurotransmitter ModulationPotential interactions with dopaminergic and serotonergic receptors
Antioxidant ActivityProtection against oxidative stress
Antimicrobial EffectsActivity against various pathogens
Neuroprotective EffectsProtection in neurodegenerative models
Anti-inflammatory PropertiesReduction of inflammation markers

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-(piperidin-2-ylmethyl)morpholine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to specific receptors or enzymes, leading to a biological response. The piperidine moiety plays a crucial role in its activity by facilitating interactions with target molecules .

Comparison with Similar Compounds

Table 1: Structural Analog Comparison

Compound Name Substituent at Morpholine 4-Position Key Functional Groups Biological Activity/Application Reference
Target compound Piperidin-2-ylmethyl 2,6-dimethyl morpholine; oxalic acid salt Potential kinase inhibitor or CNS agent (inference from analogs)
(2R,6S)-2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine oxalate Pyrrolidin-2-ylmethyl 2,6-dimethyl morpholine; oxalic acid salt Unspecified pharmacological activity (structural analog)
cis-2,6-Dimethyl-4-(4-nitrophenyl)morpholine 4-Nitrophenyl Aromatic nitro group Intermediate in agrochemical synthesis
MLi-2 (cis-2,6-dimethyl-4-(pyrimidin-4-yl)morpholine) Pyrimidin-4-yl 2,6-dimethyl morpholine LRRK2 kinase inhibitor (failed in Parkinson’s disease models)
GNE-477 ((2S,6R)-2,6-dimethyl-4-{thieno[3,2-d]pyrimidin-2-yl}morpholine) Thieno[3,2-d]pyrimidinyl Complex heterocycle Dual PI3K/mTOR inhibitor (anti-cancer)
Fenpropimorph (cis-2,6-dimethyl-4-{2-methyl-3-[4-(tert-butyl)phenyl]propyl}morpholine) Bulky arylalkyl group Lipophilic substituent Agricultural fungicide

Key Observations :

  • Biological Activity: Thienopyrimidinyl and pyrimidinyl substituents (e.g., GNE-477, MLi-2) correlate with kinase inhibition, while nitroaryl groups (e.g., cis-2,6-dimethyl-4-(4-nitrophenyl)morpholine) are intermediates in agrochemicals .

Counterion Effects: Oxalic Acid vs. Other Acids

Table 2: Counterion Comparison

Counterion pKa Solubility (Water) Common Applications Reference
Oxalic acid 1.25 (pKa1), 4.14 (pKa2) High (4.8 g/100 mL at 20°C) Pharmaceuticals, metal chelation, detergents
Hydrochloric acid -6.3 (HCl) Very high Common salt formation in APIs
Citric acid 3.13, 4.76, 6.40 Moderate (59.2 g/100 mL at 20°C) Food additives, buffering agents

Key Observations :

  • Solubility : Oxalic acid salts exhibit moderate-to-high solubility, advantageous for oral bioavailability. Hydrochloride salts (e.g., ) offer higher solubility but may cause gastric irritation .
  • pH Regulation : Oxalic acid’s dual pKa allows effective pH buffering in formulations, whereas citric acid provides broader buffering capacity .

Pharmacological and Physicochemical Properties

Table 3: Pharmacological Comparison of Morpholine Derivatives

Compound Molecular Weight (g/mol) LogP (Predicted) BBB Permeability Key Target
Target compound 289.24 (dihydrochloride hydrate) ~1.5 (estimated) Likely high (piperidine moiety) Undisclosed (kinase hypothesis)
MLi-2 387.45 2.8 High LRRK2 kinase
GNE-477 462.54 3.1 Moderate PI3K/mTOR
Fenpropimorph 331.50 5.2 Low Fungal sterol biosynthesis

Key Observations :

  • LogP and BBB Penetration : The target compound’s lower LogP (vs. MLi-2 or GNE-477) suggests favorable CNS penetration, critical for neurological targets .
  • Stereochemistry : The (2R,6S)-configuration in the target compound may enhance target binding specificity compared to racemic mixtures (e.g., fenpropimorph) .

Biological Activity

2,6-Dimethyl-4-(piperidin-2-ylmethyl)morpholine;oxalic acid is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a morpholine ring substituted with dimethyl and piperidinylmethyl groups, along with an oxalic acid moiety. The molecular formula is C14H26N2O5C_{14}H_{26}N_{2}O_{5} with a molecular weight of 302.37 g/mol .

PropertyValue
Molecular FormulaC14H26N2O5C_{14}H_{26}N_{2}O_{5}
Molecular Weight302.37 g/mol
CAS Number1212426-87-3
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The compound may modulate the activity of these targets, leading to various pharmacological effects. Research indicates that it may act on neurotransmitter systems, potentially influencing central nervous system functions .

Pharmacological Properties

Research into the pharmacological properties of this compound reveals several areas of interest:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of morpholine compounds exhibit antimicrobial properties. For example, similar compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria, indicating potential for development as antimicrobial agents .
  • CNS Activity : The compound's structure suggests possible interactions with the histamine H3 receptor, which is implicated in several central nervous system disorders. This makes it a candidate for further investigation in neuropharmacology .

Case Studies and Research Findings

Several studies have explored the biological activities of morpholine derivatives similar to this compound:

  • Antibacterial Activity : A study evaluated the antibacterial properties of various morpholine derivatives against Staphylococcus aureus and Escherichia coli. Compounds showed significant inhibitory effects, with minimum inhibitory concentrations (MIC) ranging from 12.5 to 100 µg/ml compared to standard antibiotics .
  • Neuropharmacological Effects : Another research focused on the effects of morpholine derivatives on neurotransmitter release in rat brain slices. Results indicated that certain derivatives could enhance the release of neurotransmitters such as dopamine and serotonin, suggesting potential applications in treating mood disorders .

Q & A

Q. How can the synthesis of 2,6-Dimethyl-4-(piperidin-2-ylmethyl)morpholine oxalate be optimized for higher yield and purity?

Methodological Answer: The synthesis involves sequential functionalization of the morpholine and piperidine cores. Key steps include:

  • Nucleophilic substitution : Reacting 2-nitro-5-[4-(1-piperidyl)-1-piperidyl]pyridine with chiral morpholine precursors under reflux in anhydrous dichloromethane (DCM) with NaOH as a base.
  • Reductive amination : Reducing intermediates like 5-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-2-amine using sodium borohydride (NaBH₄) in methanol.
  • Salt formation : Reacting the free base with oxalic acid in ethanol to form the oxalate salt.

Q. Critical Parameters :

  • Maintain anhydrous conditions to avoid hydrolysis of intermediates.
  • Use chiral HPLC to monitor enantiomeric purity (≥95% recommended for pharmacological studies) .
  • Optimize reaction time and temperature (e.g., 24–48 hours at 60°C for reductive amination) to minimize side products.

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

Methodological Answer:

  • ¹H/¹³C NMR : Use deuterated chloroform (CDCl₃) or DMSO-d₆ for structural confirmation. Key signals include δ 1.20 ppm (d, J = 6.44 Hz, 6H) for methyl groups and δ 7.72 ppm (d, J = 2.63 Hz) for aromatic protons .
  • LCMS (ESI) : Confirm molecular ion peaks (e.g., m/z 208 [M+H]⁺ for intermediates) and monitor fragmentation patterns.
  • XRD : Resolve crystallinity and polymorphic forms, particularly for oxalate salt stability studies .
  • HPLC-PDA : Detect impurities (e.g., residual starting materials or diketopiperazines) using C18 columns with 0.1% TFA in water/acetonitrile gradients .

Q. What safety protocols are critical during handling and storage?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for weighing and reactions.
  • Storage : Store at 2–8°C in amber glass vials under nitrogen to prevent oxidation. The oxalate salt is hygroscopic; desiccate with silica gel.
  • First Aid : For skin contact, rinse with water for 15 minutes and consult a physician. For inhalation, move to fresh air and monitor for respiratory irritation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported polymorphic forms of this compound?

Methodological Answer:

  • Thermal Analysis : Perform differential scanning calorimetry (DSC) to identify endothermic/exothermic transitions. For example, Form I (melting point 180–185°C) vs. Form II (160–165°C) .
  • Solvent Screening : Recrystallize from polar (ethanol/water) and non-polar (toluene) solvents to isolate metastable polymorphs.
  • Stability Testing : Store polymorphs at 40°C/75% RH for 4 weeks and monitor phase transitions via PXRD.

Q. What computational approaches are effective for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability. Use AMBER or GROMACS with CHARMM force fields.
  • QSAR Modeling : Corrogate logP (experimental: 2.8) with absorption rates using descriptors like polar surface area (PSA ≈ 75 Ų) .
  • Docking Studies : Target piperidine/morpholine moieties to assess interactions with CNS receptors (e.g., σ-1 or NMDA receptors).

Q. How can researchers address discrepancies in bioactivity data across in vitro and in vivo studies?

Methodological Answer:

  • Dose-Response Refinement : Use Hill equation modeling to adjust EC₅₀ values for species-specific differences (e.g., rat vs. human hepatocytes).
  • Metabolite Profiling : Identify active metabolites (e.g., N-oxide derivatives) via LC-MS/MS and compare across models .
  • Plasma Protein Binding : Measure unbound fractions using equilibrium dialysis to reconcile potency gaps.

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